molecular formula C7H5BrINO2 B1613964 5-Bromo-1-iodo-2-methyl-3-nitrobenzene CAS No. 885519-15-3

5-Bromo-1-iodo-2-methyl-3-nitrobenzene

Cat. No.: B1613964
CAS No.: 885519-15-3
M. Wt: 341.93 g/mol
InChI Key: DJUBNZOEBVGNEZ-UHFFFAOYSA-N
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Description

5-Bromo-1-iodo-2-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrINO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methyl, and nitro groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-iodo-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the nitration of a methyl-substituted benzene, followed by bromination and iodination. The nitration step introduces the nitro group, which is meta-directing, ensuring that subsequent bromination and iodination occur at the correct positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-iodo-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination and Iodination: Typically carried out using bromine and iodine in the presence of a Lewis acid catalyst such as iron(III) bromide or iodine monochloride.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

Major Products

    Reduction of the Nitro Group: Produces 5-Bromo-1-iodo-2-methyl-3-aminobenzene.

    Substitution Reactions: Depending on the nucleophile, various substituted derivatives can be obtained.

Scientific Research Applications

5-Bromo-1-iodo-2-methyl-3-nitrobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-iodo-2-methyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. The nitro group, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. The halogens (bromine and iodine) can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-iodo-5-methyl-3-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 4-Bromo-1-nitrobenzene

Uniqueness

The presence of both bromine and iodine allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUBNZOEBVGNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646172
Record name 5-Bromo-1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-15-3
Record name 5-Bromo-1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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